molecular formula C19H17N3O B5721804 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

Cat. No. B5721804
M. Wt: 303.4 g/mol
InChI Key: AZWLMGINFLARSO-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile, also known as AMT, is a chemical compound that belongs to the class of naphthalene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile involves its agonistic effects on the 5-HT2A receptor and its affinity for the dopamine transporter. The activation of the 5-HT2A receptor by 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in the modulation of various neurological processes such as mood, cognition, and perception. The affinity of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile for the dopamine transporter leads to the inhibition of dopamine reuptake, which results in an increase in the concentration of dopamine in the brain.
Biochemical and Physiological Effects:
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in the modulation of various neurological processes such as mood, cognition, and perception. 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile has also been shown to have an affinity for the dopamine transporter, which leads to the inhibition of dopamine reuptake, resulting in an increase in the concentration of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of using 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile in lab experiments is its potential for abuse. It is important to handle this compound with care and to follow appropriate safety protocols.

Future Directions

There are several future directions for the study of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research could be conducted to investigate the potential for the development of new compounds based on the structure of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile.

Synthesis Methods

The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid to form 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile. The yield of this reaction is relatively high, making it a cost-effective method for producing 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile.

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have agonistic effects on the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile has also been shown to have an affinity for the dopamine transporter, which is a protein that regulates the concentration of dopamine in the brain. This makes it a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-23-13-8-6-12(7-9-13)18-15-5-3-2-4-14(15)16(10-20)19(22)17(18)11-21/h6-9H,2-5,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWLMGINFLARSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydronapthalene-1,3-dicarbonitrile

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